Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide
Description
Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide is a thieno[3,2-d]pyrimidine derivative characterized by two sulfur-containing substituents: a methylsulfanyl group at position 2 and a 4-methylphenylsulfanyl group at position 3. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes. The compound’s unique substitution pattern may influence its electronic properties, solubility, and binding affinity, making it a candidate for drug development or material science applications.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-2-methylsulfanylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S3/c1-9-3-5-10(6-4-9)19-13-12-11(7-8-18-12)15-14(16-13)17-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGSZQMSEJMLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2SC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179624 | |
| Record name | 4-[(4-Methylphenyl)thio]-2-(methylthio)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866049-12-9 | |
| Record name | 4-[(4-Methylphenyl)thio]-2-(methylthio)thieno[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866049-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Methylphenyl)thio]-2-(methylthio)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide typically involves multi-step organic reactions. One common approach is the reaction of 4-methylthiophenol with 2-chloro-4-methylthieno[3,2-d]pyrimidine in the presence of a base such as potassium carbonate[_{{{CITATION{{{2{2- { 3-methyl-7- (4-methylphenyl)-4-oxo-3H,4H-thieno [3,2-d]pyrimidin ...[{{{CITATION{{{_3{4-(6-methyl-2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine](https://www.sigmaaldrich.com/US/en/search/4-%286-methyl-2-phenylthieno%5b3,2-d%5dpyrimidin-4-yl%29morpholine?page=1&perPage=30&sort=relevance&term=4-%286-methyl-2-phenylthieno%5B3%2C2-d%5Dpyrimidin-4-yl%29morpholine&type=product_name). The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of thioethers or thiols.
Substitution: Generation of various substituted thieno[3,2-d]pyrimidin-2-yl sulfides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide is studied for its potential biological activity. It has been investigated for its antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new drugs targeting various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the creation of corrosion-resistant coatings and high-performance polymers.
Mechanism of Action
The mechanism by which Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine
- Molecular Formula : C₁₃H₈Cl₂N₂S₃
- Molecular Weight : 359.3 g/mol
- Key Features: Position 4 substituent: 2,4-dichlorophenylsulfanyl (electron-withdrawing Cl groups enhance stability but reduce solubility). Position 2 substituent: Methylsulfanyl (similar to the target compound). Applications: Potential as a kinase inhibitor due to halogenated aromatic moieties, which often improve target binding .
4-Chloro-2-(methylsulfanyl)thieno[3,2-d]pyrimidine
- Molecular Formula : C₇H₆ClN₂S₂
- Molecular Weight : 231.7 g/mol
- Key Features :
- Position 4 substituent: Chlorine (a smaller, electronegative group that facilitates nucleophilic substitution reactions).
- Position 2 substituent: Methylsulfanyl (common in intermediates for further functionalization).
- Applications: Intermediate in synthesizing more complex derivatives, such as kinase inhibitors .
Ethyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
- Molecular Formula : C₂₆H₂₄N₄O₄S₂
- Molecular Weight : 544.6 g/mol
- Key Features :
- Position 2 substituent: Thioacetamido-benzoate (introduces a polar ester group, enhancing solubility).
- Position 4 substituent: 4-Methylphenyl (shared with the target compound).
- Applications: Explored in drug discovery for its dual sulfanyl and ester functionalities, which may improve pharmacokinetics .
Table 1: Comparative Analysis of Thieno[3,2-d]pyrimidine Derivatives
| Compound Name | Molecular Weight (g/mol) | Substituents (Position 2/4) | Solubility (LogP)* | Key Applications |
|---|---|---|---|---|
| Target Compound | ~342.4† | Methylsulfanyl / 4-Methylphenylsulfanyl | ~3.5 (estimated) | Kinase inhibition, drug leads |
| 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl) | 359.3 | Methylsulfanyl / 2,4-Dichlorophenylsulfanyl | 4.2 | Enzyme inhibitors |
| 4-Chloro-2-(methylsulfanyl) | 231.7 | Methylsulfanyl / Chlorine | 2.8 | Synthetic intermediate |
| Ethyl 4-(thioacetamido)benzoate derivative | 544.6 | Thioacetamido-benzoate / 4-Methylphenyl | 2.1 | Solubility-enhanced drug candidates |
*LogP values estimated using substituent contributions.
†Calculated based on molecular formula C₁₅H₁₄N₂S₃.
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl in 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)) increase stability but reduce aqueous solubility.
- Polar groups (e.g., ester in Ethyl 4-(thioacetamido)benzoate) improve solubility but may reduce membrane permeability .
Biological Activity :
- The target compound’s 4-methylphenylsulfanyl group may enhance lipophilicity, favoring interactions with hydrophobic enzyme pockets.
- Chlorinated analogues (e.g., 4-Chloro-2-(methylsulfanyl)) are more reactive in cross-coupling reactions, enabling diversification .
Synthetic Utility :
- The methylsulfanyl group at position 2 is a common motif in intermediates for Suzuki-Miyaura couplings or nucleophilic substitutions .
Notes
Substituent selection at positions 2 and 4 is pivotal for balancing solubility, stability, and bioactivity.
Halogenated derivatives (e.g., Cl or CF₃ groups) are preferred for covalent inhibitor design but may require prodrug strategies to improve bioavailability.
Microwave-assisted synthesis (e.g., in ) reduces reaction times for thieno[3,2-d]pyrimidine derivatives, enhancing scalability .
Biological Activity
Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide (CAS No. 866049-12-9) is a compound belonging to the thienopyrimidine class, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant research findings.
- Molecular Formula : C₁₄H₁₂N₂S₃
- Molecular Weight : 304.45 g/mol
Antimicrobial Activity
Thienopyrimidines, including the compound , have shown broad-spectrum antimicrobial properties. A review highlighted their effectiveness against various pathogens:
| Pathogen Type | Activity | Reference |
|---|---|---|
| Bacterial | Effective against Gram-positive and Gram-negative bacteria | |
| Fungal | Exhibited antifungal activity in vitro | |
| Parasitic | Potential against protozoan parasites |
Case Study: Antibacterial Activity
In a study evaluating thienopyrimidine derivatives, several compounds demonstrated significant antibacterial effects with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has indicated that thienopyrimidines possess anticancer properties. The compound's structural features contribute to its ability to inhibit cancer cell proliferation.
In Vitro Studies
A study assessed the cytotoxic effects of various thienopyrimidine derivatives on cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 13.42 | |
| Other Thienopyrimidines | MDA-MB-231 | 28.89 |
The compound exhibited selective cytotoxicity toward MCF-7 cells with an IC50 value of 13.42 µg/mL, indicating its potential as a therapeutic agent in breast cancer treatment.
Antiviral Activity
Thienopyrimidine derivatives have also been investigated for their antiviral properties. A recent study indicated that certain modifications in the thienopyrimidine structure can enhance antiviral activity against viral targets.
The mechanism involves binding to viral enzymes or receptors, inhibiting their function and thereby preventing viral replication. For instance, modifications at specific positions on the thienopyrimidine scaffold have been shown to increase binding affinity to viral proteins .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics:
- Thieno[3,2-d]pyrimidine Core : Essential for interaction with biological targets.
- Substituents : The presence of methyl and phenyl groups enhances lipophilicity and potentially improves membrane permeability.
Q & A
Q. What are the key synthetic pathways for Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide?
The compound is synthesized via multi-step reactions, typically starting with the functionalization of a thieno[3,2-d]pyrimidine core. Key steps include:
- Nucleophilic substitution : Introduction of sulfanyl groups via reaction with thiols or thioacetates under basic conditions (e.g., potassium carbonate in ethanol or DMF) .
- Coupling reactions : Attachment of aryl groups (e.g., 4-methylphenyl) using Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, depending on halogenated precursors .
- Optimization : Reaction temperature (60–100°C), time (12–24 hours), and purification (column chromatography or recrystallization) significantly impact yield (typically 50–75%) .
Q. How can researchers confirm the structural integrity and purity of this compound?
Analytical techniques include:
- NMR spectroscopy : H and C NMR verify substituent positions and sulfur connectivity. Aromatic protons in the thienopyrimidine core resonate at δ 7.2–8.5 ppm, while methyl groups appear at δ 2.3–2.6 ppm .
- HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 387.08) .
Q. What biological targets are associated with thieno[3,2-d]pyrimidine derivatives?
These compounds often target enzymes in nucleotide biosynthesis, such as:
- Thymidylate synthase (TS) : Critical for DNA synthesis; sulfanyl groups enhance competitive inhibition .
- Dihydrofolate reductase (DHFR) : Inhibition disrupts folate metabolism, with IC values ranging from 0.5–10 µM in cancer cell lines .
- Viral polymerases : Derivatives show activity against HIV-1 via non-nucleoside inhibition mechanisms .
Q. What are the recommended storage protocols for this compound?
- Storage : -20°C under inert gas (argon) to prevent oxidation of sulfanyl groups .
- Handling : Use anhydrous solvents (e.g., DMF, DMSO) to avoid hydrolysis. Stability studies indicate <5% degradation over 6 months when stored properly .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- 4-Methylphenyl vs. halogenated aryl groups : Chlorine or fluorine substituents increase lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility (logP increases by 0.8–1.2 units) .
- Sulfanyl vs. sulfonyl groups : Sulfonyl derivatives exhibit stronger TS inhibition (IC 0.2 µM vs. 1.5 µM for sulfanyl) but higher cytotoxicity .
- Case study : Replacement of 4-methylphenyl with 2,5-dimethylphenyl improved selectivity for DHFR over TS by 12-fold .
Q. What computational methods predict binding affinity for this compound?
- Molecular docking : AutoDock Vina or Glide identifies key interactions (e.g., hydrogen bonds with TS active-site residues like Arg21 and Tyr39) .
- MD simulations : GROMACS or AMBER assesses stability of ligand-protein complexes; simulations >50 ns correlate with in vitro efficacy .
- QSAR models : Hammett constants (σ) for substituents predict IC trends (R = 0.89 in TS inhibition) .
Q. How can researchers resolve contradictions in reported bioactivity data?
- Assay standardization : Use identical cell lines (e.g., HCT-116 for TS inhibition) and ATP concentrations to minimize variability .
- Purity verification : Re-test compounds with HPLC and NMR to exclude degradation products (e.g., sulfoxide byproducts) .
- Meta-analysis : Compare data across ≥3 independent studies; outliers often arise from divergent dosing protocols (e.g., pulsed vs. continuous exposure) .
Q. What are the challenges in synthesizing sulfanyl-containing thienopyrimidines?
- Byproduct formation : Oxidation to sulfoxides occurs if reactions are not oxygen-free. Mitigate via degassing solvents and using antioxidants (e.g., BHT) .
- Low yields in coupling steps : Optimize catalyst systems (e.g., Pd(PPh) for Suzuki reactions) and stoichiometry (1.2–1.5 equivalents of aryl boronic acids) .
- Scalability : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
